molecular formula C15H19NO5 B13121824 3-Benzyl5-methyl2,2-dimethyloxazolidine-3,5-dicarboxylate

3-Benzyl5-methyl2,2-dimethyloxazolidine-3,5-dicarboxylate

Cat. No.: B13121824
M. Wt: 293.31 g/mol
InChI Key: BLZZAIDUYZNJGF-UHFFFAOYSA-N
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Description

3-Benzyl5-methyl2,2-dimethyloxazolidine-3,5-dicarboxylate is a chemical compound with the molecular formula C16H21NO5. It is known for its unique structure, which includes an oxazolidine ring, a benzyl group, and two carboxylate groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl5-methyl2,2-dimethyloxazolidine-3,5-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with dimethyl oxalate, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl5-methyl2,2-dimethyloxazolidine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Benzyl5-methyl2,2-dimethyloxazolidine-3,5-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Benzyl5-methyl2,2-dimethyloxazolidine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an oxazolidine ring, benzyl group, and two carboxylate groups. This structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

3-O-benzyl 5-O-methyl 2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate

InChI

InChI=1S/C15H19NO5/c1-15(2)16(9-12(21-15)13(17)19-3)14(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3

InChI Key

BLZZAIDUYZNJGF-UHFFFAOYSA-N

Canonical SMILES

CC1(N(CC(O1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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